Erlotinib iMpurity B

Vue d'ensemble

Description

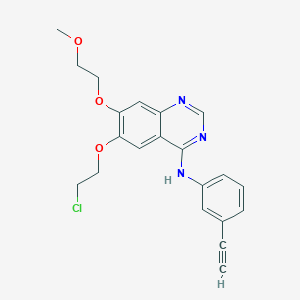

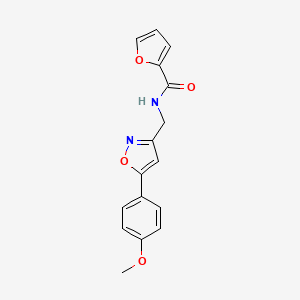

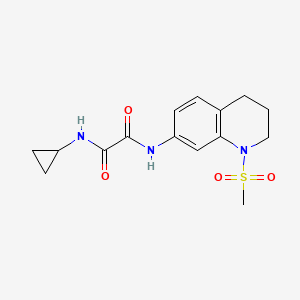

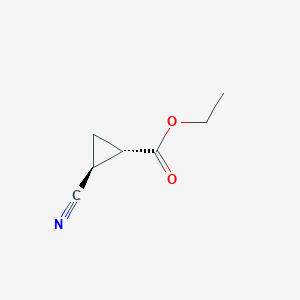

Erlotinib Impurity B, also known as 3-Ethynylaniline, is a process-related impurity of Erlotinib . Erlotinib is a drug used to treat non-small cell lung cancer, pancreatic cancer, and several other types of cancer . It is a tyrosine kinase inhibitor, which acts on the epidermal growth factor receptor (EGFR) .

Synthesis Analysis

Erlotinib was synthesized from 6,7-bis-(2-methoxyethoxy)quinazolin-4-(3H)-one, which was prepared efficiently from commercially available 3,4-dihydroxy benzaldehyde . The compound was then reacted with thionyl chloride at reflux temperature to obtain 4-chloro-6,7-bis-(2-methoxyethoxy)quinazoline; this, upon treatment with 3-ethynylaniline in DMF, yielded erlotinib·HCl .Chemical Reactions Analysis

The raw material and intermediates formed during the synthesis of Erlotinib may be present in the bulk drug as an impurity . A reverse-phase high-performance liquid chromatographic (HPLC) method has been developed for the simultaneous separation and determination of Erlotinib and its process-related impurities in bulk drugs .Mécanisme D'action

Target of Action

Erlotinib, also known as Tarceva, is a potent small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . EGFR is a protein found on the surface of both normal and cancer cells and plays a crucial role in cell growth . Erlotinib also inhibits JAK2V617F, a mutant form of tyrosine kinase JAK2, which is found in most patients with polycythemia vera (PV) and a substantial proportion of patients with idiopathic myelofibrosis or essential thrombocythemia .

Mode of Action

Erlotinib binds to the EGFR tyrosine kinase in a reversible fashion at the adenosine triphosphate (ATP) binding site of the receptor . This binding inhibits the intracellular phosphorylation of tyrosine kinase associated with EGFR . The inhibition of EGFR tyrosine kinase activity blocks the signal transduction pathways that lead to DNA synthesis and cell proliferation .

Biochemical Pathways

The inhibition of EGFR by Erlotinib affects multiple signal-transduction pathways. These include the Ras/Raf/MEK/ERK and the PI3K/Akt pathways, which are involved in cell proliferation and survival . Erlotinib also affects the JAK/STAT pathway, which is involved in cell growth and differentiation .

Pharmacokinetics

Erlotinib is primarily metabolized by the CYP1A1, CYP1A2, and CYP3A4 isoforms of cytochrome P450 (CYP) . The pharmacokinetics of Erlotinib and its primary metabolite OSI-420 have been characterized in various studies . Erlotinib and OSI-420 apparent clearances were found to be higher in patients under 5 years compared to older patients .

Result of Action

The inhibition of EGFR by Erlotinib leads to a decrease in the proliferation of cancer cells and induces apoptosis . Erlotinib has shown a significant improvement in median survival, quality of life, and related symptoms in an unselected population of advanced and metastatic non-small cell lung cancer (NSCLC) patients .

Action Environment

The efficacy of Erlotinib can be influenced by various environmental factors. For instance, the presence of certain mutations in the EGFR gene can affect the drug’s efficacy . Additionally, the drug’s action can be influenced by the patient’s age and gender, as these factors can affect drug metabolism .

Safety and Hazards

Propriétés

IUPAC Name |

6-(2-chloroethoxy)-N-(3-ethynylphenyl)-7-(2-methoxyethoxy)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O3/c1-3-15-5-4-6-16(11-15)25-21-17-12-19(27-8-7-22)20(28-10-9-26-2)13-18(17)23-14-24-21/h1,4-6,11-14H,7-10H2,2H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBLVDARHJKFUSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Erlotinib iMpurity B | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2847986.png)

![N-(3-chloro-4-methoxyphenyl)-2-[4-(3-ethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2847989.png)

![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B2847997.png)

![3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B2848007.png)